molecular formula C13H13NO2 B7601929 N-ethyl-N-phenylfuran-3-carboxamide

N-ethyl-N-phenylfuran-3-carboxamide

Cat. No.: B7601929
M. Wt: 215.25 g/mol
InChI Key: HGZMXQWBEIWKIE-UHFFFAOYSA-N
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Description

N-ethyl-N-phenylfuran-3-carboxamide: is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features an ethyl and phenyl group attached to the nitrogen atom of the carboxamide functional group, which is connected to the furan ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-phenylfuran-3-carboxamide typically involves the following steps:

    Formation of Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine. For this compound, this involves the reaction of furan-3-carboxylic acid with N-ethyl-N-phenylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) can be employed under acidic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-ethyl-N-phenylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying furan chemistry.

    Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-phenylfuran-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the carboxamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-phenylfuran-3-carboxamide: Lacks the ethyl group, which may affect its reactivity and biological activity.

    N-ethylfuran-3-carboxamide:

    Furan-3-carboxamide: Simplest form, without any substituents on the nitrogen atom.

Uniqueness

N-ethyl-N-phenylfuran-3-carboxamide is unique due to the presence of both ethyl and phenyl groups on the nitrogen atom, which can influence its chemical reactivity, biological activity, and potential applications. This dual substitution provides a balance of hydrophobic and hydrophilic properties, making it versatile for various research and industrial purposes.

Properties

IUPAC Name

N-ethyl-N-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-14(12-6-4-3-5-7-12)13(15)11-8-9-16-10-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZMXQWBEIWKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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